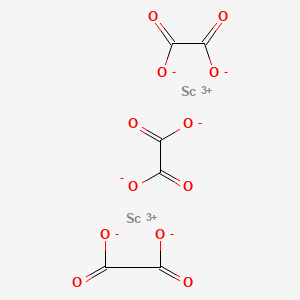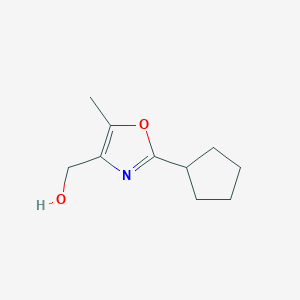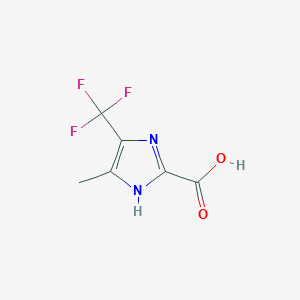
oxalate;scandium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
oxalate;scandium(3+) is a chemical compound with the molecular formula C₂H₂O₄·2/3Sc. This compound is formed by the combination of ethanedioic acid (commonly known as oxalic acid) and scandium ions in a 3:2 ratio. Scandium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethanedioic acid, scandium(3+) salt (3:2) typically involves the reaction of scandium oxide or scandium chloride with ethanedioic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the desired compound. The general reaction can be represented as follows:
Sc2O3+3C2H2O4→2Sc(C2O4)3+3H2O
Industrial Production Methods
Industrial production of ethanedioic acid, scandium(3+) salt (3:2) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity scandium oxide and ethanedioic acid is crucial for the production process.
Chemical Reactions Analysis
Types of Reactions
oxalate;scandium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form scandium oxide and carbon dioxide.
Reduction: Reduction reactions can convert the scandium ions back to their metallic state.
Substitution: The scandium ions can be replaced by other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Reactions with other metal salts in aqueous solutions can lead to substitution.
Major Products Formed
Oxidation: Scandium oxide (Sc₂O₃) and carbon dioxide (CO₂).
Reduction: Metallic scandium (Sc).
Substitution: Various metal oxalates depending on the substituting metal.
Scientific Research Applications
oxalate;scandium(3+) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to the unique properties of scandium.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sports equipment.
Mechanism of Action
The mechanism of action of ethanedioic acid, scandium(3+) salt (3:2) involves the interaction of scandium ions with various molecular targets. Scandium ions can form coordination complexes with organic molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with ligands.
Catalysis: Scandium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethanedioic acid, yttrium(3+) salt (32): Similar in structure but contains yttrium instead of scandium.
Ethanedioic acid, lanthanum(3+) salt (32): Contains lanthanum and exhibits different chemical properties due to the larger ionic radius of lanthanum.
Uniqueness
oxalate;scandium(3+) is unique due to the specific properties of scandium, such as its small ionic radius and high charge density. These properties result in stronger coordination complexes and higher catalytic activity compared to similar compounds containing other rare earth elements.
Properties
CAS No. |
51407-18-2 |
|---|---|
Molecular Formula |
C6O12Sc2 |
Molecular Weight |
353.97 g/mol |
IUPAC Name |
oxalate;scandium(3+) |
InChI |
InChI=1S/3C2H2O4.2Sc/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
OMMFSGNJZPSNEH-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sc+3].[Sc+3] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B8711684.png)
![4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride](/img/structure/B8711688.png)





![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)

![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)


